molecular formula C16H14O6 B121108 Sterubin CAS No. 51857-11-5

Sterubin

Cat. No. B121108
CAS RN: 51857-11-5
M. Wt: 302.28 g/mol
InChI Key: DSAJORLEPQBKDA-AWEZNQCLSA-N
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Description

Sterubin: Neuroprotective Activity and Chemical Properties

Sterubin is a flavanone compound that has been isolated from the Californian plant Eriodictyon californicum. It has gained attention due to its potent neuroprotective properties, particularly in the context of Alzheimer’s disease (AD), a neurological disorder for which there is currently no preventive or curative treatment. The interest in sterubin is part of a broader investigation into the therapeutic potential of flavonoids, a class of phytochemicals known for their beneficial health effects .

Synthesis Analysis

The synthesis of sterubin involves the resolution of racemic sterubin into its two enantiomers, (R)-1 and (S)-1. This process is achieved using a chiral chromatographic phase, which allows for the separation of the enantiomers. The stereochemical assignment of the enantiomers is confirmed online by HPLC-ECD coupling. The occurrence of sterubin in nature has been established as the pure (S)-enantiomer .

Molecular Structure Analysis

Sterubin's molecular structure is characterized by the presence of two enantiomers, which are mirror images of each other. The (S)-enantiomer is the naturally occurring form found in Eriodictyon californicum. The configurational stability of the pure stereoisomers has been observed in methanol, but a fast racemization occurs when they are present in culture medium, indicating that the stereoisomers can interconvert under certain conditions .

Chemical Reactions Analysis

The study of sterubin's chemical reactions has revealed that while the stereoisomers are stable in some solvents, they can undergo racemization in others, such as in culture medium. This racemization process is significant because it could affect the biological activity of the compound when used in therapeutic applications .

Physical and Chemical Properties Analysis

Sterubin exhibits neuroprotective activity in vitro, with both (R)-1 and (S)-1 enantiomers showing comparable levels of neuroprotection and no significant differences in their efficacy. This suggests that the neuroprotective properties of sterubin are not dependent on its stereochemistry. Furthermore, sterubin has been tested in vivo in an AD mouse model, where it demonstrated a significant positive impact on both short- and long-term memory at low dosages. These findings highlight the potential of sterubin as a therapeutic agent for neurodegenerative diseases like AD .

Scientific Research Applications

Neuroprotective and Anti-Inflammatory Activities

Sterubin, identified from Yerba santa (Eriodictyon californicum), has shown promising results as a potential drug candidate for Alzheimer’s disease (AD) treatment. It exhibits potent neuroprotective effects against various cell death initiators and strong anti-inflammatory properties. Sterubin's ability to induce the antioxidant transcription factor Nrf2 in nerve and microglial cells is central to its effectiveness. This suggests its potential use in preventing memory decline in AD models (Liang & Maher, 2022).

Enantiomeric Properties and In Vivo Activity

Research on sterubin also involves its enantioresolution, which means separating its two mirror-image forms. Both enantiomers of sterubin displayed comparable neuroprotective activity in vitro. Interestingly, sterubin is found in nature as its pure (S)-enantiomer. In vivo studies on an AD mouse model revealed that sterubin significantly improved both short- and long-term memory at low dosages, highlighting its therapeutic potential (Hofmann et al., 2020).

Role in Phenotypic Screening for AD Drug Candidates

Sterubin was identified through phenotypic screening assays reflecting age-associated neurotoxicity pathways relevant to AD. This method can predict the neuroprotective effects of compounds like sterubin in vivo and suggests new therapeutic targets for disease treatment. Sterubin's strong neuroprotective and anti-inflammatory properties have positioned it as a potent compound in the context of AD (Fischer et al., 2018).

Safety And Hazards

The safety of Sterubin treatment is not yet established . Topical treatment with Yerba santa extract or Sterubin in a small number of people have shown that there was no darkening of the skin despite the beard/hair regaining pigmentation .

properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJORLEPQBKDA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199819
Record name 7-O-Methyleriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-O-Methyleriodictyol

CAS RN

51857-11-5
Record name Sternbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51857-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-O-Methyleriodictyol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-O-Methyleriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STERUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
Z Liang, P Maher - Antioxidants, 2022 - mdpi.com
… Sterubin is highly protective … of sterubin, we compared the activity of sterubin to that of seven closely related flavonoids in our phenotypic screening assays. Surprisingly, only sterubin …
Number of citations: 3 www.mdpi.com
J Hofmann, S Fayez, M Scheiner… - … A European Journal, 2020 - Wiley Online Library
… the occurrence of extracted sterubin as its pure (S)-enantiomer. Moreover, the activity of sterubin (1) was investigated for the first time in vivo, in an AD mouse model. Sterubin (1) …
W Fischer, A Currais, Z Liang, A Pinto, P Maher - Redox Biology, 2019 - Elsevier
Alzheimer's disease (AD) is the most frequent age-associated dementia with no treatments that can prevent or slow its progression. Since age is by far the major risk factor for AD, there …
Number of citations: 53 www.sciencedirect.com
N Taguchi, T Hata, E Kamiya, A Kobayashi… - Journal of …, 2018 - jdsjournal.com
… Finally, we investigated the protective effects of sterubin on hair graying in vivo. After 2–4 weeks of topical application of 0.1 w/v% sterubin (N = 1), pigmentation was restored in the gray …
Number of citations: 13 www.jdsjournal.com
J Hofmann - 2023 - opus.bibliothek.uni-wuerzburg.de
… Herein, racemic sterubin was synthesized and separated into its pure (R)- and (S)-… Moreover, the activity of sterubin was investigated in vivo, in an AD mouse model. Sterubin showed a …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de
I Kazmi, FA Al-Abbasi, M Afzal, MS Nadeem… - Saudi Journal of …, 2023 - Elsevier
… The current investigation was intended to assess the sterubin effect in scopolamine-… , sterubin was carried out to evaluate the toxicity study in animals. We found that sterubin was safe …
Number of citations: 5 www.sciencedirect.com
KV Reichelt, R Peter, S Paetz, M Roloff… - Journal of agricultural …, 2010 - ACS Publications
… ), sterubin (2), hesperetin (3), and lactisol (9) as well as to simple mixtures of homoeriodictyol (1), sterubin (2… The flavor modulating activities reported for homoeriodictyol (1), sterubin (2), …
Number of citations: 38 pubs.acs.org
N Taguchi, M Yuriguchi, T Ando, R Kitai… - Biological and …, 2019 - jstage.jst.go.jp
… In this study, flavonoids with two OH groups in the B-ring, such as sterubin, luteolin, hydroxygenkwanin (HGK), and eriodictyol, and one OH group in the B-ring, such as hesperetin, …
Number of citations: 12 www.jstage.jst.go.jp
P Maher, W Fischer, Z Liang… - Frontiers in …, 2020 - frontiersin.org
… The levels of sterubin as well as two of the other main flavonoids (eriodictyol and … We hypothesized that if sterubin is a major active component in E. californicum responsible for the …
Number of citations: 13 www.frontiersin.org
K Xia, WJ Qi, XQ Wu, YY Song, JJ Zhu, Y Ai, Z Cui… - ACS …, 2023 - ACS Publications
… has been misassigned as it corresponds to sterubin, which contains two hydroxyl groups at … (±)-sterubin had moderate anti-inflammatory activity which was less than that of (−)-sterubin. …
Number of citations: 6 pubs.acs.org

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